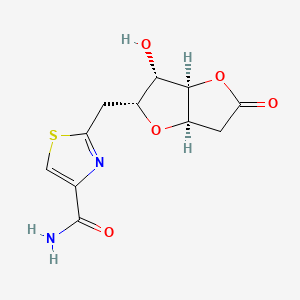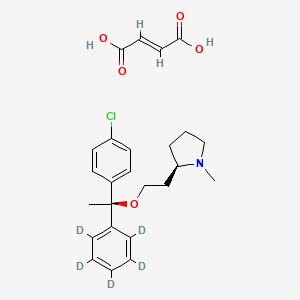
Clemastine-d5 Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clemastine-d5 (fumarate) is a deuterated form of clemastine fumarate, a first-generation antihistamine. It is primarily used for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria. The deuterated version, Clemastine-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clemastine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clemastine-d5 (fumarate) involves several steps:
Starting Material: The synthesis begins with N-methyl-2-(2-ethoxy)pyrrolidine.
Chlorination Substitution: This compound undergoes chlorination to form N-methyl-2-(2-chloroethyl)pyrrolidine.
Reaction with Alcohol: The chlorinated compound reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol in the presence of sodamide to produce racemic clemastine.
Formation of Fumarate Salt: The racemic clemastine is then reacted with fumaric acid to form clemastine fumarate.
Industrial Production Methods: Industrial production of Clemastine-d5 (fumarate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Clemastine-d5 (fumarate) undergoes various chemical reactions, including:
Oxidation: Clemastine can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert clemastine into its reduced forms, although these are less common.
Substitution: Clemastine can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of clemastine .
Aplicaciones Científicas De Investigación
Clemastine-d5 (fumarate) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clemastine in the body.
Metabolic Pathways: Helps in identifying and quantifying the metabolites of clemastine.
Drug Development: Assists in the development of new antihistamines and related compounds.
Biological Studies: Used in studies related to allergic reactions and histamine pathways.
Industrial Applications: Employed in the formulation of pharmaceutical products and in quality control processes.
Mecanismo De Acción
Clemastine-d5 (fumarate) exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions. The compound also exhibits anticholinergic and sedative effects, which contribute to its overall therapeutic profile .
Comparación Con Compuestos Similares
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: Also a first-generation antihistamine, but with a different side effect profile.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness: Clemastine-d5 (fumarate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C25H30ClNO5 |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1/i3D,4D,5D,7D,8D; |
Clave InChI |
PMGQWSIVQFOFOQ-GYYNNXPFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@](C)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C)[2H])[2H].C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)

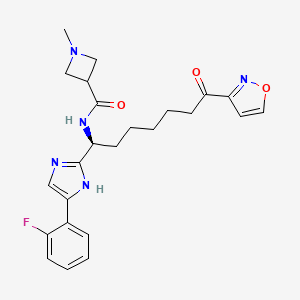

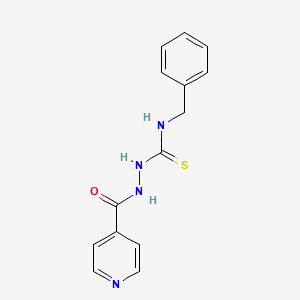
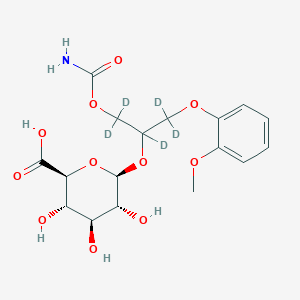
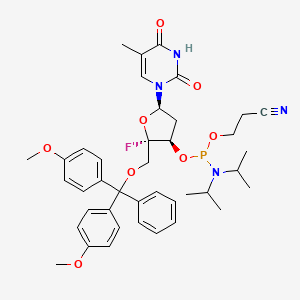


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
